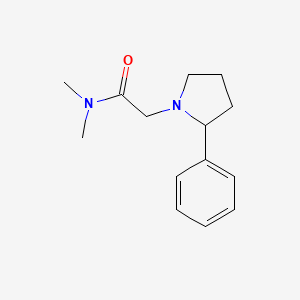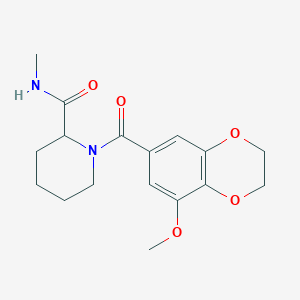
N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a synthetic compound that was first developed in the 1970s and has since been used in the treatment of sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. However, modafinil has also been found to have potential applications in scientific research due to its effects on the brain and cognitive function.
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide is not fully understood, but it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil has also been found to affect the levels of certain neuropeptides, including orexin/hypocretin, which play a role in regulating wakefulness and sleep.
Biochemical and Physiological Effects:
Modafinil has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the activity of certain enzymes, including cytochrome P450, which is involved in drug metabolism. Modafinil has also been found to increase the levels of certain hormones, including cortisol, which is involved in the body's stress response.
Advantages and Limitations for Lab Experiments
Modafinil has a number of advantages for use in scientific research. It is a safe and well-tolerated drug that has been used clinically for many years. Modafinil also has a relatively long half-life, which allows for sustained effects on cognitive function. However, N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide is not without limitations. It can be expensive and difficult to obtain, and there are concerns about the potential for abuse and addiction.
Future Directions
There are a number of potential future directions for research on N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide. One area of interest is the use of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide in the treatment of cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide in the treatment of depression and other mood disorders. Additionally, there is interest in studying the long-term effects of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide use on cognitive function and overall health.
Synthesis Methods
Modafinil is synthesized from the precursor compound 2-(diphenylmethyl)sulfinylacetamide. The synthesis involves a series of reactions including condensation, reduction, and oxidation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Modafinil has been studied extensively for its potential applications in scientific research. It has been found to have a number of effects on the brain and cognitive function, including enhancing attention, memory, and learning. Modafinil has also been found to increase wakefulness and reduce fatigue, making it a useful tool for studying the effects of sleep deprivation on cognitive function.
properties
IUPAC Name |
N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(2)14(17)11-16-10-6-9-13(16)12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCHPULVNLSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)


![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)